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Sucrose, diacetate hexaisobutyrate -

Sucrose, diacetate hexaisobutyrate

Catalog Number: EVT-8935005
CAS Number:
Molecular Formula: C40H62O19
Molecular Weight: 846.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sucrose acetate isobutyrate is a glycoside.
Overview

Sucrose diacetate hexaisobutyrate is a chemical compound derived from sucrose, a common sugar. This compound is classified as an ester formed through the reaction of sucrose with acetic anhydride and isobutyric anhydride. It is primarily used in the food industry as a modifier for soft drinks, contributing to flavor enhancement, oil suspension, and clouding effects in beverages .

Source

Sucrose diacetate hexaisobutyrate can be synthesized from sucrose, which is naturally derived from sugarcane or sugar beet. The synthesis involves the esterification of sucrose using specific anhydrides under controlled conditions .

Classification

This compound falls under the category of food additives, specifically classified as an emulsifier and stabilizer. Its designation in food applications is often noted as E444, indicating its approval for use in various food products .

Synthesis Analysis

Methods

The synthesis of sucrose diacetate hexaisobutyrate typically involves the esterification process using acetic anhydride and isobutyric anhydride. The preferred method includes:

  1. Reagents: A mixture of acetic anhydride and isobutyric anhydride in specific molar ratios.
  2. Catalyst: Sodium isobutyrate or a combination of sodium acetate and sodium isobutyrate serves as the catalyst.
  3. Reaction Conditions: The reaction is conducted at elevated temperatures (around 140°C) for a specified duration to ensure complete esterification .

Technical Details

The process requires careful control of reactant ratios to achieve the desired degree of substitution on the sucrose molecule. Typically, 1-3 moles of acetic anhydride and 7-9 moles of isobutyric anhydride per mole of sucrose are used. The reaction yields a viscous liquid that can be purified through distillation to remove unreacted materials and byproducts .

Molecular Structure Analysis

Structure

Sucrose diacetate hexaisobutyrate consists of a sucrose backbone with multiple acetyl and isobutyryl groups attached. The molecular formula can be represented as C22H38O10C_{22}H_{38}O_{10}, reflecting the addition of these functional groups.

Data

  • Molecular Weight: Approximately 462.54 g/mol
  • Melting Point: Ranges from -7°C to ambient temperatures depending on purity and composition .
Chemical Reactions Analysis

Reactions

Sucrose diacetate hexaisobutyrate can undergo hydrolysis in the presence of water, reverting to its original components (sucrose, acetic acid, and isobutyric acid). This reaction is critical in food applications where moisture levels can affect stability.

Technical Details

The stability of this compound under various conditions (temperature, pH) plays a significant role in its application as a food additive. The hydrolysis reaction can be influenced by factors such as temperature and the presence of catalysts or other reactive agents .

Mechanism of Action

Process

The mechanism by which sucrose diacetate hexaisobutyrate functions in food applications involves its ability to stabilize emulsions and enhance flavors. The ester groups interact with both hydrophilic and hydrophobic components within food matrices, allowing for improved texture and mouthfeel.

Data

Research shows that the incorporation of this compound into food systems can lead to enhanced sensory attributes without compromising stability or safety .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellow viscous liquid
  • Odor: Mild characteristic odor
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to hydrolysis.
  • Reactivity: Can undergo hydrolysis in aqueous environments, releasing acetic and isobutyric acids.

Relevant analyses indicate that sucrose diacetate hexaisobutyrate maintains its functional properties across various pH levels commonly found in food products .

Applications

Scientific Uses

Sucrose diacetate hexaisobutyrate finds extensive use in the food industry, particularly in:

  • Beverage Production: As an emulsifier and stabilizer to improve the texture and appearance of soft drinks.
  • Flavor Enhancement: Utilized to modify flavors without altering the fundamental taste profile.
  • Clouding Agent: Helps maintain a consistent appearance in beverages by preventing separation of ingredients.

Additionally, it has been studied for its potential antioxidant properties when incorporated into emulsion systems .

Synthesis and Industrial Production Methodologies of Sucrose Diacetate Hexaisobutyrate (SAIB)

Esterification Techniques and Catalytic Mechanisms in Synthesis

Sucrose diacetate hexaisobutyrate synthesis employs esterification through mixed anhydride reactions, where sucrose hydroxyl groups undergo nucleophilic acyl substitution. This process utilizes a mixture of acetic anhydride (C₄H₆O₃) and isobutyric anhydride (C₈H₁₄O₃) as acyl donors under catalytic conditions. The reaction proceeds via a two-stage mechanism: initial rapid acetylation of primary hydroxyl groups, followed by slower esterification of secondary hydroxyls with isobutyryl groups [1] [5].

Catalytic systems significantly influence reaction kinetics and isomer distribution:

  • Alkali metal carboxylates: Sodium acetate (CH₃COONa) or potassium acetate (CH₃COOK) act as nucleophilic catalysts, generating acetate ions that initiate the acylation cascade
  • Heterogeneous catalysts: Solid acid catalysts enable easier separation but require stringent anhydrous conditions
  • Phase-transfer catalysts: Quaternary ammonium salts facilitate sucrose dissolution in organic media, enhancing reaction homogeneity [5]

A representative catalytic cycle involves:

  • Anhydride activation through nucleophilic attack by acetate anion
  • Formation of mixed anhydride intermediate
  • Nucleophilic substitution by sucrose hydroxyl group
  • Regeneration of catalytic acetate speciesThe process yields a complex mixture containing predominantly the diacetate hexaisobutyrate isomer (~70%) alongside minor components including sucrose octaisobutyrate (~15%) and various positional isomers [1] [2].

Table 1: Catalytic Systems for SAIB Synthesis

Catalyst TypeReaction Time (h)Temperature (°C)Isomeric Purity (%)By-product Formation
Sodium acetate3-5120-13068-72Moderate
Potassium carbonate4-6110-12565-70Low
Phase-transfer2-390-10060-65High
Solid acid6-8130-14070-75Very low

Optimization of Reaction Conditions for Acetyl and Isobutyryl Group Incorporation

Precise control of reaction parameters determines the acetate:isobutyrate ratio and minimizes undesired by-products. Critical optimized parameters include:

Molar stoichiometry: The ideal sucrose:acetic anhydride:isobutyric anhydride ratio ranges between 1:2.2:6.5 and 1:2.5:6.8. Excess anhydride (10-15%) compensates for moisture-mediated hydrolysis while ensuring complete esterification. Ratios below 1:2:6 yield under-acylated products, while excess anhydride promotes color-forming side reactions [5].

Temperature progression:

  • Initial stage (dissolution): 90-100°C with vigorous agitation
  • Main reaction phase: 120-130°C for controlled acylation
  • Final stage: 140°C to complete esterification (monitored by hydroxyl value <10 mg KOH/g)

Vacuum dehydration: Prior to anhydride addition, sucrose undergoes vacuum drying (0.08-0.095 MPa) at 100-110°C to achieve moisture content <200 ppm. This prevents catalyst deactivation and minimizes ester hydrolysis [5].

Reaction atmosphere: Inert gas sparging (nitrogen or argon) suppresses oxidative degradation and color formation. Oxygen levels below 50 ppm maintain product APHA color below 100 [1] [5].

Table 2: Impact of Molar Ratios on Product Composition

Sucrose:AcOH:Isobutyrate AnhydrideAcetyl Content (mol)Isobutyryl Content (mol)Free Sucrose (%)Viscosity (cP, 25°C)
1:1.8:5.81.6 ± 0.25.2 ± 0.31.2-2.515,000-20,000
1:2.2:6.52.1 ± 0.16.3 ± 0.2<0.535,000-45,000
1:2.5:6.82.4 ± 0.16.4 ± 0.2<0.240,000-50,000
1:3.0:7.02.5 ± 0.16.2 ± 0.3<0.138,000-48,000

Scalability Challenges in Industrial Manufacturing: Solvent Selection and Purification Protocols

Industrial-scale production faces significant challenges in maintaining reaction homogeneity, purification efficiency, and consistent product quality. Key scalability issues and their resolutions include:

Solvent selection criteria:

  • Polar aprotic solvents: Dimethylformamide (HCON(CH₃)₂) enhances sucrose solubility but requires complete removal due to toxicity concerns
  • Aromatic hydrocarbons: Toluene (C₆H₅CH₃) enables azeotropic water removal but limits reaction temperatures to <110°C
  • Solvent-free systems: Preferred in modern processes but demand precise temperature control and high-shear mixing equipment [4] [5]

Purification challenges:Crude reaction mixtures contain residual catalysts, carboxylic acids (acetic acid and isobutyric acid), and chromophores. Industrial purification employs sequential operations:

  • Acid washing: Dilute phosphoric acid (H₃PO₄, 0.5-1.0%) or citric acid solution removes alkaline catalysts
  • Decolorization: Activated carbon (0.5-2.0% w/w) treatment at 80-90°C reduces color bodies
  • Molecular distillation: Thin-film evaporation under high vacuum (0.1-1.0 mmHg) separates low-volatility SAIB from high-boiling impurities at 150-180°C
  • Solvent recovery: Distillation columns recover unreacted anhydrides (>95% recovery efficiency) [1] [5]

Viscosity management: The highly viscous nature of SAIB (40,000-50,000 cP at 25°C) complicates handling. Solutions include:

  • Temperature-controlled pipelines (maintained at 50-60°C)
  • Addition of ethanol (C₂H₅OH) at 5-10% as processing aid (removed post-purification)
  • Specialized positive-displacement pumps with heated barrels [7] [8]

Quality consistency: Batch-to-batch variation in isomer distribution necessitates strict process controls:

  • Online near-infrared spectroscopy to monitor esterification progress
  • Automated viscosity correction through ethanol addition
  • Standardized storage under nitrogen atmosphere to prevent moisture absorption [1] [6]

Table 3: Industrial Purification Protocols for SAIB

Purification StepOperating ConditionsKey ParametersQuality Improvement
Acid Washing1% citric acid, 70-80°C, 30 min agitationpH 3.5-4.0, phase separation timeCatalyst residue <50 ppm
Carbon Treatment1.5% activated carbon, 85°C, 45 minCarbon mesh size (200-400), contact timeAPHA color <50, odor reduction
Molecular Distillation170°C, 0.5 mmHg, wiped-film evaporatorFeed rate, roller speed, condenser temperaturePurity >99.5%, low-volatile residue <0.1%
Solvent Stripping100-120°C, incremental vacuum (50 → 0.5 mmHg)Vacuum ramp rate, holding timeResidual solvent <500 ppm

Properties

Product Name

Sucrose, diacetate hexaisobutyrate

IUPAC Name

[(2R,3R,4S,5S)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C40H62O19

Molecular Weight

846.9 g/mol

InChI

InChI=1S/C40H62O19/c1-18(2)33(43)50-16-27-29(54-35(45)20(5)6)32(57-38(48)23(11)12)40(58-27,17-51-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1

InChI Key

UVGUPMLLGBCFEJ-SWTLDUCYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Solubility

Insoluble in water. Soluble in most organic solvents

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

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